7-Nitroindole-3-acetic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

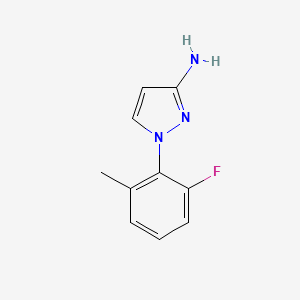

7-ニトロインドール-3-酢酸は、オーキシンファミリーに属するよく知られた植物ホルモンであるインドール-3-酢酸の誘導体です。この化合物は、インドール環の7位にニトロ基が存在することで特徴付けられ、その化学的および生物学的特性を大幅に変えます。 インドール-3-酢酸自体は、細胞分裂、伸長、分化などのプロセスに影響を与え、植物の成長と発達において重要な調節因子です .

準備方法

7-ニトロインドール-3-酢酸の合成は、通常、インドール-3-酢酸のニトロ化を含みます。一般的な方法の1つは、触媒の存在下で、インドール-3-酢酸を硝酸などのニトロ化剤と反応させることです。 温度や溶媒などの反応条件は、7位への選択的なニトロ化を確実に行うために慎重に制御されます .

この化合物の工業生産方法はあまり文書化されていませんが、おそらく規模、収率、純度を最適化した同様のニトロ化プロセスが含まれています。 連続フローリアクターと高度な精製技術の使用が、効率と製品品質の向上に役立つ可能性があります .

化学反応の分析

7-ニトロインドール-3-酢酸は、以下を含むさまざまな化学反応を起こします。

酸化: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用するなど、特定の条件下でアミノ基に還元できます。

還元: この化合物は、異なる生物学的活性を有する可能性のある7-アミノインドール-3-酢酸を形成するために還元できます。

これらの反応で使用される一般的な試薬には、ニトロ化のための硝酸、還元のための水素ガス、および置換反応のためのさまざまな求核剤が含まれます。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究への応用

7-ニトロインドール-3-酢酸には、いくつかの科学研究への応用があります。

化学: 潜在的な薬理学的用途を持つ他のインドール誘導体を合成するための前駆体として役立ちます。

生物学: この化合物は、ニトロ置換オーキシンが植物の成長と発達に及ぼす影響を研究するために使用されます。

医学: 細胞の増殖と分化を調節する能力により、特に癌治療における治療薬としての可能性を探るための研究が進行中です。

科学的研究の応用

7-Nitroindole-3-acetic acid has several scientific research applications:

Chemistry: It serves as a precursor for synthesizing other indole derivatives with potential pharmaceutical applications.

Biology: The compound is used to study the effects of nitro-substituted auxins on plant growth and development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to modulate cell growth and differentiation.

Industry: It may be used in the synthesis of agrochemicals and other industrial products

作用機序

7-ニトロインドール-3-酢酸の作用機序は、特定の分子標的および経路との相互作用を含みます。植物では、オーキシン受容体に結合し、成長と発達に関連する遺伝子発現を調節することにより、インドール-3-酢酸の作用を模倣する可能性があります。 ニトロ基の存在は、インドール-3-酢酸と比較して、その結合親和性と活性を強化または変更する可能性があります .

6. 類似の化合物との比較

7-ニトロインドール-3-酢酸は、以下のような他のインドール誘導体と比較することができます。

インドール-3-酢酸: 天然の植物ホルモンである親化合物。

5-ニトロインドール-3-酢酸: 異なる生物学的活性を有する別のニトロ置換誘導体。

インドール-3-酪酸: 植物の繁殖で使用される合成オーキシン。

7-ニトロインドール-3-酢酸の独自性は、その特定の置換パターンにあります。これは、独特の化学的および生物学的特性を与え、反応性と相互作用に影響を与えます。 7位にあるニトロ基は、他の誘導体とは異なり、その反応性と相互作用に影響を与えます .

類似化合物との比較

7-Nitroindole-3-acetic acid can be compared with other indole derivatives, such as:

Indole-3-acetic acid: The parent compound, which is a natural plant hormone.

5-Nitroindole-3-acetic acid: Another nitro-substituted derivative with different biological activities.

Indole-3-butyric acid: A synthetic auxin used in plant propagation.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the 7th position differentiates it from other derivatives and influences its reactivity and interactions .

特性

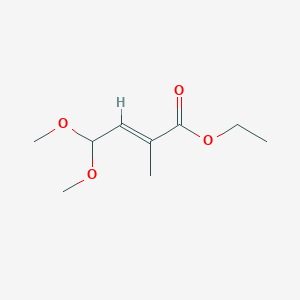

分子式 |

C10H8N2O4 |

|---|---|

分子量 |

220.18 g/mol |

IUPAC名 |

2-(7-nitro-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H8N2O4/c13-9(14)4-6-5-11-10-7(6)2-1-3-8(10)12(15)16/h1-3,5,11H,4H2,(H,13,14) |

InChIキー |

QLDXRQIBEFBFFJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12281196.png)

![[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12281218.png)

![4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12281230.png)

![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)

![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)